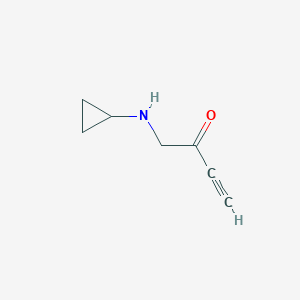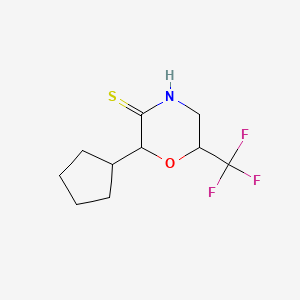
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione is a chemical compound with the molecular formula C10H14F3NOS and a molecular weight of 253.28 g/mol . This compound is characterized by the presence of a cyclopentyl group, a trifluoromethyl group, and a morpholine ring with a thione substitution. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione typically involves the reaction of cyclopentylamine with trifluoroacetic anhydride to form an intermediate, which is then reacted with morpholine-3-thione under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature and time are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding morpholine derivative.
Substitution: Products with substituted trifluoromethyl group.
Scientific Research Applications
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The cyclopentyl group contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
2-Cyclopentyl-6-(trifluoromethyl)morpholine-3-thione can be compared with other similar compounds, such as:
2-Cyclopentyl-6-(trifluoromethyl)morpholine: Lacks the thione group, resulting in different chemical reactivity and biological activity.
6-(Trifluoromethyl)morpholine-3-thione: Lacks the cyclopentyl group, affecting its stability and bioavailability.
2-Cyclopentylmorpholine-3-thione: Lacks the trifluoromethyl group, influencing its lipophilicity and membrane permeability.
The unique combination of the cyclopentyl, trifluoromethyl, and thione groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14F3NOS |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-cyclopentyl-6-(trifluoromethyl)morpholine-3-thione |
InChI |
InChI=1S/C10H14F3NOS/c11-10(12,13)7-5-14-9(16)8(15-7)6-3-1-2-4-6/h6-8H,1-5H2,(H,14,16) |
InChI Key |
AJVMFGWDMZJKEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C(=S)NCC(O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)
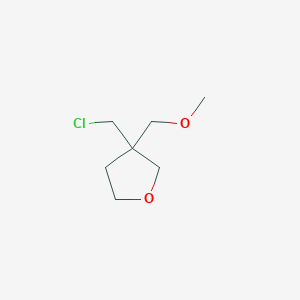
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
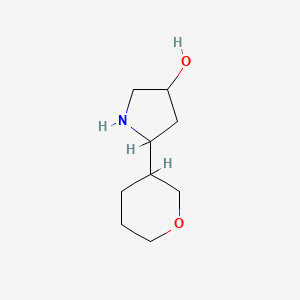

![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
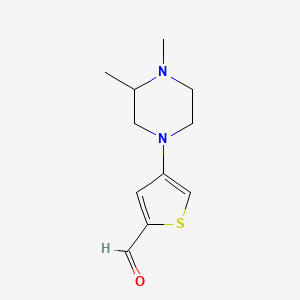

![3-[1-(Propan-2-yl)piperidin-4-yl]aniline](/img/structure/B13172922.png)
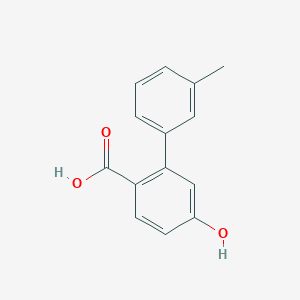

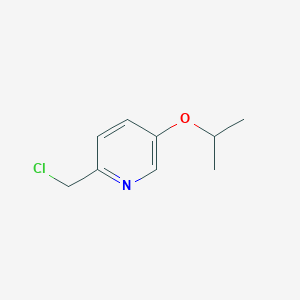
![[2-(2-Methylpropyl)-1,3-oxazol-4-yl]methanol](/img/structure/B13172940.png)
